2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H26F3N3O4 and its molecular weight is 453.462. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways in Herbicides
- Comparative Metabolism of Chloroacetamide Herbicides in Human and Rat Liver Microsomes : This study examined the metabolic pathways of various chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, in human and rat liver microsomes. The research explored complex metabolic activation pathways leading to DNA-reactive dialkylbenzoquinone imine, with emphasis on intermediates such as CDEPA and CMEPA. The study concluded that both human and rat livers can metabolize these compounds to various extents, providing insights into the toxicological profiles of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis of Complex Organic Molecules
- Synthesis of Benzyl-2,4-Diacetamido-2, 4,6-Tri-Deoxy-α(β)-D-Galactopyranoside : This paper details the synthesis process of a complex organic molecule from specific precursors, illustrating the methodologies employed in organic synthesis, which can be relevant to understanding the synthesis of 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide (Hermans, Elie, Marel, & Boom, 1987).
Photochemical Reactions
- Photolysis and Thermolysis of Phenyl Azide : The study investigates the photochemical reactions of phenyl azide, leading to various products. This type of research can provide a framework for understanding how different substituents and conditions affect the stability and reactivity of complex organic molecules, similar to the compound (Takeuchi & Koyama, 1982).
Oxidative Cyclisation in Organic Chemistry
- Oxidative Cyclisation of N-(2-Alken-1-yl)amides : This research presents a method for the synthesis of pyrrolidin-2-ones, demonstrating the oxidative cyclisation process. Such methodologies are crucial in the synthesis of complex organic compounds, including this compound (Galeazzi, Mobbili, & Orena, 1996).
Glucocorticoid Receptor Agonists
- Crystalline Forms of AZD-5423 : This study focuses on AZD-5423, a novel glucocorticoid receptor agonist, highlighting its crystalline forms and absorption characteristics. Understanding the crystalline forms and pharmacokinetics of such compounds can provide insights into the development of similar molecules (Norman, 2013).
Properties
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O4/c1-31-20-14-28(17(12-19(20)29)13-27-10-4-2-3-5-11-27)15-21(30)26-16-6-8-18(9-7-16)32-22(23,24)25/h6-9,12,14H,2-5,10-11,13,15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXRPTXGVHDPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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